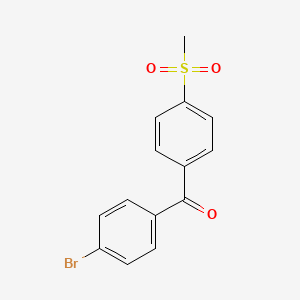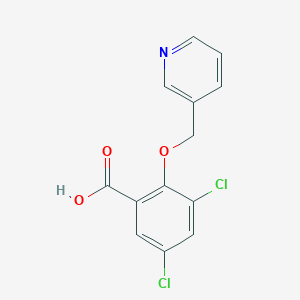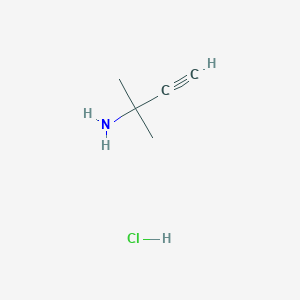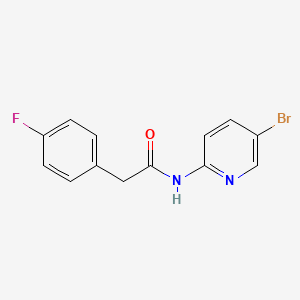![molecular formula C12H8F2N8O2S2 B14145555 2,2'-Dithiobis(8-fluoro-5-methoxy[1,2,4]triazolo[1,5-c]pyrimidine) CAS No. 166524-74-9](/img/structure/B14145555.png)
2,2'-Dithiobis(8-fluoro-5-methoxy[1,2,4]triazolo[1,5-c]pyrimidine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Dithiobis(8-fluoro-5-methoxy[1,2,4]triazolo[1,5-c]pyrimidine) is a complex organic compound with the molecular formula C12H8F2N8O2S2 and a molecular weight of approximately 398.37 g/mol . This compound is characterized by its unique structure, which includes two triazolo[1,5-c]pyrimidine rings connected by a disulfide bond, with fluorine and methoxy substituents .
Métodos De Preparación
The synthesis of 2,2’-Dithiobis(8-fluoro-5-methoxy[1,2,4]triazolo[1,5-c]pyrimidine) typically involves the following steps:
Formation of the Triazolo[1,5-c]pyrimidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolo[1,5-c]pyrimidine ring.
Introduction of Fluorine and Methoxy Groups: Fluorine and methoxy groups are introduced through substitution reactions using suitable reagents.
Formation of the Disulfide Bond: The final step involves the oxidation of thiol groups to form the disulfide bond, connecting two triazolo[1,5-c]pyrimidine rings.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to achieve efficient synthesis .
Análisis De Reacciones Químicas
2,2’-Dithiobis(8-fluoro-5-methoxy[1,2,4]triazolo[1,5-c]pyrimidine) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The disulfide bond can be reduced to thiol groups using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The fluorine and methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like DTT, and nucleophiles like amines or thiols . Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2,2’-Dithiobis(8-fluoro-5-methoxy[1,2,4]triazolo[1,5-c]pyrimidine) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where disulfide bonds play a crucial role.
Mecanismo De Acción
The mechanism of action of 2,2’-Dithiobis(8-fluoro-5-methoxy[1,2,4]triazolo[1,5-c]pyrimidine) involves its interaction with molecular targets through its disulfide bond and functional groups. The disulfide bond can undergo redox reactions, influencing the redox state of biological systems. The fluorine and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s binding affinity to its targets .
Comparación Con Compuestos Similares
2,2’-Dithiobis(8-fluoro-5-methoxy[1,2,4]triazolo[1,5-c]pyrimidine) can be compared with similar compounds such as:
2,2’-Dithiobis(5-ethoxy-7-fluoro[1,2,4]triazolo[1,5-c]pyrimidine): This compound has ethoxy groups instead of methoxy groups, which may affect its reactivity and biological activity.
2-chlorosulfonyl-8-fluoro-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidine:
The uniqueness of 2,2’-Dithiobis(8-fluoro-5-methoxy[1,2,4]triazolo[1,5-c]pyrimidine) lies in its specific combination of fluorine, methoxy, and disulfide functionalities, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
166524-74-9 |
|---|---|
Fórmula molecular |
C12H8F2N8O2S2 |
Peso molecular |
398.4 g/mol |
Nombre IUPAC |
8-fluoro-2-[(8-fluoro-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)disulfanyl]-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidine |
InChI |
InChI=1S/C12H8F2N8O2S2/c1-23-11-15-3-5(13)7-17-9(19-21(7)11)25-26-10-18-8-6(14)4-16-12(24-2)22(8)20-10/h3-4H,1-2H3 |
Clave InChI |
GPLNTMXPTRLWIE-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=C(C2=NC(=NN21)SSC3=NN4C(=N3)C(=CN=C4OC)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)thiophene-2-carboxamide](/img/structure/B14145477.png)
![4-[(3-Chloro-4-fluorophenoxy)methyl]piperidine](/img/structure/B14145478.png)

![6-bromo-2-[(3Z)-6-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2,3-dihydro-1H-indol-3-one](/img/structure/B14145487.png)
![2-{[5-(4-chlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B14145495.png)
![2-[(Methyltrithio)methyl]furan](/img/structure/B14145501.png)


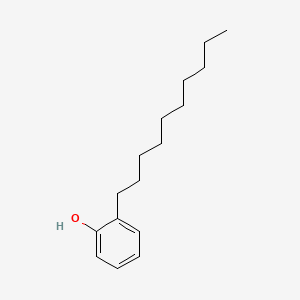
![4-Amino-3-[2-[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-1-naphthalenesulfonic acid](/img/structure/B14145518.png)
